molecular formula C11H13N3 B1336094 1-benzyl-5-methyl-1H-pyrazol-3-amine CAS No. 956729-47-8

1-benzyl-5-methyl-1H-pyrazol-3-amine

Cat. No. B1336094
CAS RN: 956729-47-8
M. Wt: 187.24 g/mol
InChI Key: NCWKERQXFLLBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-5-methyl-1H-pyrazol-3-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of “1-benzyl-5-methyl-1H-pyrazol-3-amine” is C11H13N3, and its molecular weight is 187.24 . For more detailed structural analysis, one might need to refer to specific scientific literature or databases that provide 3D molecular structures.


Physical And Chemical Properties Analysis

“1-benzyl-5-methyl-1H-pyrazol-3-amine” is a solid at room temperature . More detailed physical and chemical properties might be found in specific scientific literature or chemical databases.

Scientific Research Applications

Synthesis and Characterization

1-Benzyl-5-methyl-1H-pyrazol-3-amine is utilized in the synthesis and characterization of various chemical compounds. For instance, it's involved in the synthesis of pyrazole derivatives, which are then analyzed for their antitumor, antifungal, and antibacterial properties. The characterization includes techniques like X-Ray crystallography and spectroscopic methods (Titi et al., 2020).

Catalysis

This compound plays a role in catalytic processes, such as Palladium-Catalyzed Asymmetric Allylic Amination using ferrocenyl pyrazole ligands. This process is significant for its high enantioselectivity, which is crucial in the synthesis of chiral compounds (Togni et al., 1996).

Intermolecular C-H Amination

It is involved in Rh(III)-catalyzed intermolecular C-H amination of pyrazoles, a process significant for modifying drug molecules or creating new chemical entities (Wu et al., 2014).

Corrosion Inhibition

Compounds derived from 1-benzyl-5-methyl-1H-pyrazol-3-amine, such as its carboxylic acid esters, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is crucial in industrial processes to prevent material degradation (Herrag et al., 2007).

Antibacterial Activity

Derivatives of 1-benzyl-5-methyl-1H-pyrazol-3-amine are studied for their antibacterial activity, particularly against bacteria that produce New Delhi metallo-β-lactamase-1 (NDM-1), a significant concern in antibiotic resistance (Ahmad et al., 2021).

Synthesis of Quinoline Derivatives

This compound is also used in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, which are achieved through environmentally friendly methods. Such compounds are potential candidates for various pharmacological activities (Gharib et al., 2013).

Synthesis of Metal Complexes

It is used in the synthesis of metal complexes, such as Co(II), Ni(II), and Cu(II) complexes, which are then analyzed for their cytotoxic and antimicrobial activities. Such complexes could have potential applications in medicinal chemistry (Asegbeloyin et al., 2014).

Safety And Hazards

“1-benzyl-5-methyl-1H-pyrazol-3-amine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to handle this compound with appropriate protective measures.

properties

IUPAC Name

1-benzyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWKERQXFLLBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415424
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-methyl-1H-pyrazol-3-amine

CAS RN

956729-47-8
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.